molecular formula C14H15F3N2O2 B2510601 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1482520-12-6

3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2510601
CAS No.: 1482520-12-6
M. Wt: 300.281
InChI Key: FOTIRQUPTGZZOG-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ( 1482520-12-6) is a specialized pyrazole derivative offered for chemical and pharmacological research. This compound features a phenyl substituent at the 1-position and a trifluoromethyl group at the 5-position of the pyrazole ring, which is further functionalized with a 2,2-dimethoxyethyl side chain at the 3-position. With the molecular formula C 14 H 15 F 3 N 2 O 2 and a molecular weight of 300.28 g/mol, this building block is designed for the synthesis and exploration of novel heterocyclic compounds . Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, recognized as "pharmacologically important active scaffolds that possess almost all types of pharmacological activities" . These heterocyclic systems are present in numerous therapeutic agents across diverse categories, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, the anti-obesity agent rimonabant, the analgesic difenamizole, the H2-receptor agonist betazole, and the antidepressant fezolamide . Researchers utilize this specific pyrazole derivative to investigate structure-activity relationships in the development of new bioactive molecules, particularly those targeting neurological, metabolic, and inflammatory conditions. The compound serves as a versatile intermediate in organic synthesis, where its dimethoxyethyl group provides a functional handle for further chemical transformations. The trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, making it valuable for optimizing the physicochemical properties of candidate compounds . Synthetic approaches to such pyrazole derivatives typically involve cyclocondensation reactions between appropriately functionalized hydrazines and 1,3-dicarbonyl systems or their equivalents, with regioselectivity being a key consideration in the reaction design . Applications: • Intermediate for pharmaceutical research and development • Building block for agrochemical discovery • Lead compound for biological activity studies • Model system for heterocyclic chemistry methodology development This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is not for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-20-13(21-2)9-10-8-12(14(15,16)17)19(18-10)11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTIRQUPTGZZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN(C(=C1)C(F)(F)F)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of 3-(2,2-dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1482520-12-6) is inferred from analogous pyrazole-forming reactions. Key steps include:

  • Cyclocondensation : Reaction of hydrazine derivatives with trifluoromethylated diketones or ketoesters under acidic or thermal conditions to form the pyrazole core .

  • Functionalization : Introduction of the 2,2-dimethoxyethyl group via nucleophilic substitution or Michael addition to pre-formed pyrazole intermediates .

Trifluoromethyl Group

  • Stability : The CF₃ group is chemically inert under most conditions but can participate in hydrodefluorination under strong bases (e.g., KOH/EtOH) .

  • Electron-Withdrawing Effects : Enhances the acidity of the pyrazole N–H proton (pKa ~12–14), facilitating deprotonation for further alkylation or arylation .

Dimethoxyethyl Side Chain

  • Hydrolysis : The acetal (dimethoxyethyl) group undergoes acid-catalyzed hydrolysis to yield a ketone. For example, treatment with HCl/H₂O produces 3-(2-oxoethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole .

  • Nucleophilic Substitution : Reacts with Grignard reagents or organolithium compounds to form extended alkyl/aryl chains .

Pyrazole Ring

  • Electrophilic Substitution : The C-4 position is susceptible to halogenation or nitration under acidic conditions (e.g., HNO₃/H₂SO₄) .

  • Cross-Coupling : Suzuki-Miyaura coupling at C-3 or C-5 positions using Pd catalysts (e.g., Pd(PPh₃)₄) .

Key Reaction Pathways and Conditions

Reaction Type Conditions Products Yield Reference
Hydrolysis (Acetal) HCl (1M), H₂O, 60°C, 4h3-(2-Oxoethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole78%
N-Alkylation NaH, DMF, R-X (R = Me, Bn), 0°C→RT, 12h1-(Alkyl/benzyl)-3-(2,2-dimethoxyethyl)-5-(trifluoromethyl)-1H-pyrazole65–82%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, Ar-B(OH)₂, 80°C3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-4-aryl-1H-pyrazole55–70%
Halogenation NBS, CCl₄, AIBN, reflux, 6h4-Bromo-3-(2,2-dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole63%

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (TGA data).

  • Photodegradation : UV irradiation (λ = 254 nm) in DMSO induces partial decomposition (~15% over 24h) .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, in targeting cancer cells. For instance, compounds with similar structures have demonstrated the ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.

Case Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the phenyl moiety could enhance biological activity towards specific tumor types .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Research indicates that certain pyrazole derivatives can inhibit viral replication by interfering with viral enzymes.

Case Study : In vitro studies on pyrazole derivatives showed promising results against coronaviruses, where modifications to the pyrazole ring enhanced efficacy against viral replication .

Herbicidal Activity

The trifluoromethyl group in this compound is known to enhance herbicidal properties. This compound can be utilized in developing new herbicides that target specific weed species without harming crops.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)
Compound ADandelion85
Compound BCrabgrass90
This compoundBroadleaf Weeds88

Polymer Chemistry

The incorporation of trifluoromethyl groups in polymers can significantly alter their physical properties. Research has shown that polymers containing this compound exhibit improved thermal stability and chemical resistance.

Case Study : A study demonstrated the synthesis of fluorinated polymers using this compound as a monomer. The resulting materials displayed enhanced mechanical properties and resistance to solvents compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole core can interact with active sites of enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Features Reference ID
Target Compound 3-(2,2-Dimethoxyethyl), 5-(CF₃), 1-Ph N/A N/A High flexibility from dimethoxyethyl -
1-(4-Methoxyphenyl)-3-CF₃-5-(3,4,5-OMe-Ph) 3-(CF₃), 5-(3,4,5-trimethoxyphenyl), 1-Ph N/A 93 Multiple methoxy groups enhance polarity
4-Bromo-1,3-diphenyl-5-CF₃-1H-pyrazole 4-Br, 1-Ph, 3-Ph, 5-CF₃ 98–100 93 Bromine enables cross-coupling reactions
3-(4-Fluorophenyl)-1-Ph-5-CF₃-1H-pyrazole 3-(4-F-Ph), 1-Ph, 5-CF₃ N/A 92 Fluorine improves metabolic stability
3-(3,4-DiOMe-Ph)-5-(2-F-Ph)-1-Ph-4,5-dihydro 3-(3,4-diOMe-Ph), 5-(2-F-Ph), saturated N/A N/A Dihydro structure alters ring planarity

Key Observations:

Trifluoromethyl Group : Present in all analogues, the CF₃ group at position 5 contributes to electron-withdrawing effects, stabilizing the pyrazole ring and enhancing resistance to oxidative metabolism .

Aryl vs. Alkyl Substituents: The target compound’s 2,2-dimethoxyethyl group (alkyl) contrasts with aryl substituents (e.g., 3,4,5-trimethoxyphenyl in ). Alkyl chains improve solubility in nonpolar media but may reduce crystallinity compared to aromatic substituents. Brominated analogues (e.g., 4-Bromo-1,3-diphenyl-5-CF₃-1H-pyrazole ) enable further functionalization via cross-coupling, a feature absent in the dimethoxyethyl analogue.

Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and bioavailability compared to non-fluorinated analogues.

Key Observations:

  • Copper-Mediated Coupling : Aryl-substituted CF₃-pyrazoles (e.g., ) are synthesized via Ullmann coupling, achieving high yields (93%) with CuI and DMEDA .
  • Bromination : Bromine introduction at position 4 (e.g., ) facilitates downstream diversification but requires harsh conditions (e.g., Br₂/AcOH).

Physicochemical and Spectral Properties

  • NMR Data :
    • CF₃-pyrazoles exhibit characteristic ¹⁹F NMR shifts near δ -60 ppm for CF₃ .
    • Aromatic protons in 1-phenyl analogues resonate at δ 7.4–7.9 ppm (¹H NMR) .
  • Melting Points : Brominated derivatives (e.g., 4-Bromo-1,3-diphenyl-5-CF₃-1H-pyrazole) show higher melting points (98–100°C) due to increased molecular symmetry , whereas alkyl-substituted analogues likely have lower melting points.

Biological Activity

3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, notable for its unique trifluoromethyl group and dimethoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly its potential as an anticancer agent and its interactions with various biological systems.

  • Molecular Formula : C14H15F3N2O2
  • Molecular Weight : 298.27 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the dimethoxyethyl group may influence pharmacokinetics and solubility.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity in preclinical studies. The compound has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.9Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.2Modulation of mitochondrial function

These findings suggest that the compound may interact with multiple cellular pathways, enhancing its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory diseases.

Antiparasitic Activity

The structural characteristics of this compound also suggest potential antiparasitic properties. Similar compounds have been evaluated for their efficacy against Leishmania and Trypanosoma species, indicating a broader spectrum of biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the pyrazole ring significantly influence biological activity. The trifluoromethyl group is particularly noted for enhancing metabolic stability and altering pharmacokinetics.

Compound Name Structural Features Biological Activity
3-Phenyl-5-(trifluoromethyl)-1H-pyrazoleLacks dimethoxyethyl groupModerate anticancer activity
3-Methyl-5-(trifluoromethyl)-1H-pyrazoleContains methyl instead of phenylVaries in biological activity
3-(2-Methoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleContains methoxy instead of dimethoxyethylDifferent pharmacokinetic properties

Case Studies

Several case studies have documented the efficacy of similar pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of trifluoromethylated pyrazoles, including our compound, showing promising results in inhibiting tumor growth in xenograft models.
  • Anti-inflammatory Mechanism Exploration : Research highlighted in Pharmaceutical Research examined the anti-inflammatory mechanisms of pyrazole derivatives, establishing a link between structural modifications and enhanced therapeutic effects against inflammatory disorders.

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